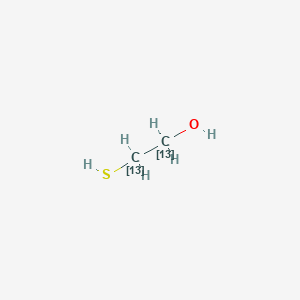
2-sulfanyl(1,2-13C2)ethanol
Description
Le 2-sulfanyl(1,2-13C2)éthanol est un composé organique contenant du soufre avec la formule moléculaire C2H6OS. Il s'agit d'un composé marqué où les atomes de carbone sont enrichis isotopiquement avec du carbone-13.
Propriétés
Numéro CAS |
286013-20-5 |
|---|---|
Formule moléculaire |
C2H6OS |
Poids moléculaire |
80.12 g/mol |
Nom IUPAC |
2-sulfanyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 |
Clé InChI |
DGVVWUTYPXICAM-ZDOIIHCHSA-N |
SMILES isomérique |
[13CH2]([13CH2]S)O |
SMILES canonique |
C(CS)O |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation du 2-sulfanyl(1,2-13C2)éthanol peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de l'oxyde d'éthylène marqué isotopiquement (1,2-13C2) avec le sulfure d'hydrogène. La réaction est généralement réalisée dans des conditions contrôlées afin d'assurer l'incorporation de l'isotope carbone-13 dans le produit final.
Méthodes de production industrielle
La production industrielle du 2-sulfanyl(1,2-13C2)éthanol peut impliquer la synthèse à grande échelle de précurseurs marqués isotopiquement, suivie de leur réaction avec le sulfure d'hydrogène. Le processus nécessite une manipulation prudente des réactifs et l'optimisation des conditions réactionnelles pour obtenir des rendements élevés et une pureté élevée du composé marqué.
Analyse Des Réactions Chimiques
Applications de recherche scientifique
Le 2-sulfanyl(1,2-13C2)éthanol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules complexes.
Biologie : Employé dans des études impliquant le métabolisme du soufre et les interactions enzymatiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-sulfanyl(1,2-13C2)éthanol implique son interaction avec diverses cibles moléculaires. L'atome de soufre du composé peut former des liaisons avec des ions métalliques et d'autres centres électrophiles, influençant les voies biochimiques. Le marquage isotopique avec du carbone-13 permet des études détaillées de son destin métabolique et de ses interactions en utilisant des techniques comme la spectroscopie de résonance magnétique nucléaire (RMN).
Applications De Recherche Scientifique
2-sulfanyl(1,2-13C2)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving sulfur metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-sulfanyl(1,2-13C2)ethanol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing biochemical pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparaison Avec Des Composés Similaires
Composés similaires
2-sulfanyl éthanol : La version non marquée du composé.
2-mercaptoéthanol : Un autre alcool contenant du soufre avec des propriétés similaires.
Thioéthanol : Un composé avec une structure similaire mais une réactivité différente.
Unicité
Le 2-sulfanyl(1,2-13C2)éthanol est unique en raison de son marquage isotopique, ce qui le rend particulièrement précieux dans les applications de recherche qui nécessitent le suivi et l'analyse détaillée des voies métaboliques. La présence de carbone-13 permet une détection et une quantification améliorées dans diverses techniques analytiques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


